molecular formula C11H20N2O B14466853 2-Ethyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide CAS No. 67626-74-8

2-Ethyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide

Cat. No.: B14466853
CAS No.: 67626-74-8
M. Wt: 196.29 g/mol
InChI Key: UGIQNCUKIOKBBH-UHFFFAOYSA-N
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Description

2-Ethyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in the pharmaceutical industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide typically involves the reaction of 2-ethylpiperidine with prop-2-en-1-yl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as column chromatography or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Ethyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, leading to a reduction in inflammation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

  • N-(prop-2-en-1-yl)piperidine-1-carboxamide
  • 2-Ethylpiperidine-1-carboxamide
  • N-(prop-2-en-1-yl)piperidine-1-carboxylate

Comparison: 2-Ethyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide is unique due to the presence of both the 2-ethyl and prop-2-en-1-yl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity or different pharmacokinetic profiles, making it a valuable compound for further research and development .

Properties

CAS No.

67626-74-8

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

2-ethyl-N-prop-2-enylpiperidine-1-carboxamide

InChI

InChI=1S/C11H20N2O/c1-3-8-12-11(14)13-9-6-5-7-10(13)4-2/h3,10H,1,4-9H2,2H3,(H,12,14)

InChI Key

UGIQNCUKIOKBBH-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)NCC=C

Origin of Product

United States

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